molecular formula C22H49NO4S B1200209 Mecetronium ethylsulfate CAS No. 3006-10-8

Mecetronium ethylsulfate

Cat. No. B1200209
CAS RN: 3006-10-8
M. Wt: 423.7 g/mol
InChI Key: UUHBNESUDPIHCI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds related to MES often involves transesterification processes. A study by Himmler et al. (2006) reports an environmentally benign method to synthesize long-chain and functionalized alkylsulfate ionic liquids through transesterification of methylsulfate and ethylsulfate ionic liquids. This process is halide-free, avoids the use of solvents, and the only by-products are methanol or ethanol, making it an efficient and green synthesis route (Himmler et al., 2006).

Molecular Structure Analysis

Molecular dynamics simulations have provided insights into the structural features of aqueous solutions of ionic liquids similar to MES, particularly the 1-ethyl-3-methylimidazolium ethylsulfate. Bernardes et al. (2011) analyzed the entire concentration range, identifying different structural regimes based on water and ion aggregate connectivity. This research highlights the complexity of MES's molecular structure and its interaction with water at various concentrations (Bernardes et al., 2011).

Chemical Reactions and Properties

The chemistry of persulfates, which are related to the synthesis and reactions of MES, involves powerful oxidation processes. Wacławek et al. (2017) reviewed the use of persulfates in water and wastewater treatment, highlighting their reactivity and the influence of activation techniques on pollutant degradation. This research provides a context for understanding the chemical reactions MES may undergo, especially in environmental applications (Wacławek et al., 2017).

Physical Properties Analysis

The study of the physical properties of MES-related compounds, such as ionic liquids, reveals their unique characteristics. For instance, Perkin et al. (2010) measured the forces between mica surfaces across films of 1-ethyl-3-methylimidazolium ethylsulfate, finding low friction coefficients and robust film maintenance under pressure. This research underscores the significant physical properties of MES, particularly its potential as a lubricant (Perkin et al., 2010).

Chemical Properties Analysis

The chemical properties of MES and related substances involve their stability and reactivity. Dilnesa et al. (2012) investigated the stability of monosulfate in the presence of iron, providing insights into the stability of compounds similar to MES in various chemical environments. Understanding the stability and reactivity of MES is crucial for its application in different domains (Dilnesa et al., 2012).

Scientific Research Applications

  • Mecetronium Ethylsulfate in Hand Disinfection : A study evaluated mecetronium etilsulfate (MES) for its effectiveness in surgical hand disinfection. It was found that MES did not significantly contribute to overall efficacy in surgical hand disinfection, questioning its antimicrobial contribution in hand rubs (Kampf, 2017).

  • Chemical Disinfection in Healthcare : Concerns about resistance development in bacterial strains to disinfectants like chlorhexidine and this compound were discussed. The effectiveness of these substances in preventing drug-resistant bacterial strains, such as Klebsiella pneumoniae, is a topic of ongoing research and debate (Papke, 2021).

  • Thermophysical Properties : Research on 1-Ethyl-3-methylimidazolium Ethylsulfate, a compound related to this compound, has been conducted to understand its heat capacity, glass-transition, crystallization, and melting temperatures. This is important for its potential applications in various chemical processes (Fernández et al., 2007).

  • Electrochemical and Thermal Properties : Studies on various ionic liquids containing an ethylsulfate group, including this compound, have been conducted to understand their physical and electrochemical properties. These properties are crucial for their potential use as electrolytes in electrochemical devices (Wu et al., 2010).

  • Environmental Applications : this compound and related compounds have been studied for their applications in environmental remediation technologies. The focus has been on the activation of persulfate for the degradation of contaminants in water treatment processes, indicating its potential use in environmental clean-up efforts (Matzek & Carter, 2016).

Safety and Hazards

Mecetronium ethylsulfate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl-hexadecyl-dimethylazanium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2-6-7(3,4)5/h5-20H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHBNESUDPIHCI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H49NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883932
Record name Mecetronium ethylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3006-10-8
Record name 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3006-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mecetronium ethylsulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mecetronium ethylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mecetronium etilsulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECETRONIUM ETHYLSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM95LPV3CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action for mecetronium etilsulfate in alcohol-based hand rubs?

A: While the exact mechanism is not fully elucidated in the provided research, mecetronium etilsulfate is suggested to contribute to the persistent antimicrobial activity of alcohol-based hand rubs. This means it may help to delay the regrowth of bacteria on the skin after the alcohol has evaporated. [, ]

Q2: Which studies investigated the efficacy of hand rubs containing mecetronium etilsulfate?

A2: Several studies explored the efficacy of hand rubs with this compound:

  • Parienti et al. (2002) investigated the use of a hand rub containing 75% aqueous alcohol solution with propanol-1, propanol-2, and mecetronium etilsulfate for surgical site infection prevention. []
  • A study published in the Journal of Hospital Infection (2004) evaluated the population kinetics of skin flora after using propanol-based hand rubs, one of which included mecetronium etilsulfate. []
  • Rotter et al. (2007) compared two alcohol-based hand rubs (one with 80% ethanol and another with propanols and mecetronium etilsulfate) for surgical hand antisepsis, assessing their efficacy using European and U.S. standards. []

Q3: What is the difference in efficacy testing between the European and US standards?

A3: Rotter et al. (2007) highlighted key differences:

  • Application: European standard (EN) focuses on hand application, while the U.S. standard (TFM) includes hands and forearms. []
  • Applications Number: EN uses a single application, while TFM involves 11 applications over five days. []
  • Sampling: EN utilizes fingertip sampling, while TFM uses glove juice. []
  • Outcome: EN assesses non-inferiority to a reference treatment, while TFM focuses on the absolute bacterial reduction factor. []

Q4: Are there concerns regarding the use of mecetronium etilsulfate in hand hygiene products?

A: While mecetronium etilsulfate is generally considered safe for use in hand hygiene products, some experts recommend against using alcohol-based hand disinfectants with sustained-effective additives. This is partly due to concerns regarding potential skin irritation and the promotion of bacterial resistance. [, ]

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